5-Formyl-4-methylthiophene-2-sulfonamide
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Overview
Description
5-Formyl-4-methylthiophene-2-sulfonamide is a chemical compound with the molecular formula C6H7NO3S2 and a molecular weight of 205.26 g/mol It is characterized by the presence of a formyl group, a methyl group, and a sulfonamide group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-4-methylthiophene-2-sulfonamide typically involves the functionalization of a thiophene ring. One common method includes the formylation of 4-methylthiophene-2-sulfonamide using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-4-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 5-Carboxy-4-methylthiophene-2-sulfonamide
Reduction: 5-Hydroxymethyl-4-methylthiophene-2-sulfonamide
Substitution: Products depend on the nucleophile used, e.g., 5-Substituted-4-methylthiophene-2-sulfonamide derivatives
Scientific Research Applications
5-Formyl-4-methylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-Formyl-4-methylthiophene-2-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- 5-Formyl-2-thiophenesulfonamide
- 4-Methylthiophene-2-sulfonamide
- 5-Methyl-2-thiophenecarboxaldehyde
Comparison
5-Formyl-4-methylthiophene-2-sulfonamide is unique due to the presence of both a formyl group and a sulfonamide group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, 5-Formyl-2-thiophenesulfonamide lacks the methyl group, which can influence its steric and electronic properties, while 4-Methylthiophene-2-sulfonamide lacks the formyl group, affecting its ability to participate in formyl-specific reactions .
Properties
IUPAC Name |
5-formyl-4-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S2/c1-4-2-6(12(7,9)10)11-5(4)3-8/h2-3H,1H3,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRWQRLIKNISOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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